molecular formula C16H16N2O2S2 B5778737 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide

Número de catálogo B5778737
Peso molecular: 332.4 g/mol
Clave InChI: BHDVRHUHLIHXIK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide, also known as BAY 41-2272, is a potent and selective activator of soluble guanylate cyclase (sGC). sGC is an enzyme that plays a crucial role in the regulation of vascular tone, platelet aggregation, and inflammation. BAY 41-2272 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and cancer.

Mecanismo De Acción

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide 41-2272 activates sGC by binding to its heme moiety and increasing the production of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that mediates the relaxation of smooth muscle cells, platelet inhibition, and anti-inflammatory effects. N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide 41-2272 has been shown to be more potent and selective than other sGC activators, such as nitric oxide and N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide 58-2667.
Biochemical and physiological effects:
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide 41-2272 has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide 41-2272 induces vasodilation, inhibits platelet aggregation, and reduces inflammation. In vivo studies have shown that N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide 41-2272 improves endothelial function, reduces vascular resistance, and lowers blood pressure. N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide 41-2272 has also been shown to improve pulmonary hemodynamics, reduce right ventricular hypertrophy, and improve exercise capacity in patients with pulmonary hypertension.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide 41-2272 has several advantages for lab experiments. It is a potent and selective activator of sGC, which allows for the study of the specific effects of cGMP in various biological systems. N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide 41-2272 is also stable and easy to handle, which makes it suitable for in vitro and in vivo experiments. However, N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide 41-2272 has some limitations for lab experiments. It is relatively expensive compared to other sGC activators, and its effects may vary depending on the experimental conditions and the biological system being studied.

Direcciones Futuras

There are several future directions for the study of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide 41-2272. One direction is to investigate its potential therapeutic applications in other diseases, such as diabetes, neurodegenerative diseases, and inflammatory bowel disease. Another direction is to study its effects in combination with other drugs, such as phosphodiesterase inhibitors and endothelin receptor antagonists, for the treatment of cardiovascular and pulmonary diseases. Finally, further research is needed to elucidate the molecular mechanisms underlying the effects of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide 41-2272 and to develop more potent and selective sGC activators for therapeutic use.

Métodos De Síntesis

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide 41-2272 can be synthesized using a multi-step process that involves the condensation of 6-methyl-1,3-benzothiazol-2-amine with 4-bromoaniline, followed by the reaction with ethyl chloroformate and sodium ethoxide to form the intermediate ethyl N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate. The final product is obtained by reacting the intermediate with sulfamic acid.

Aplicaciones Científicas De Investigación

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide 41-2272 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and cancer. In cardiovascular diseases, N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide 41-2272 has been shown to improve endothelial function, reduce vascular resistance, and lower blood pressure. In pulmonary hypertension, N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide 41-2272 has been shown to improve pulmonary hemodynamics, reduce right ventricular hypertrophy, and improve exercise capacity. In cancer, N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide 41-2272 has been shown to inhibit tumor growth and angiogenesis.

Propiedades

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c1-3-22(19,20)18-13-7-5-12(6-8-13)16-17-14-9-4-11(2)10-15(14)21-16/h4-10,18H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDVRHUHLIHXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.